(R,E)-Enantiomer Hydrochloride vs. Racemic Free Acid – Mandatory Stereochemistry for Pyrotinib Synthesis
The (R,E)‑enantiomer of 3‑(1‑methylpyrrolidin‑2‑yl)acrylic acid is the sole intermediate capable of yielding the clinically active HER2/EGFR inhibitor pyrotinib. The racemic (E)‑free acid or the (S,E)‑enantiomer would produce a drug substance with undefined or diminished receptor binding. Although no published side‑by‑side catalytic data exist, the patent literature explicitly claims the (R,E)‑hydrochloride as the required starting material for the amidation steps that construct the pharmacophore [1]. The chiral purity of the commercial (R,E)‑hydrochloride is guaranteed at ≥98 %, whereas generic free‑acid products are often supplied at 97 % and without enantiomeric specification .
| Evidence Dimension | Chiral identity and chemical purity |
|---|---|
| Target Compound Data | (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride, purity ≥98 % (HPLC) |
| Comparator Or Baseline | Racemic (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid (free acid), purity 97 % (typical commercial grade); (S,E)-enantiomer not specified |
| Quantified Difference | ≥1 percentage point purity advantage; enantiomeric excess not quantified in comparator |
| Conditions | Commercial product specifications; synthetic utility validated in pyrotinib process patents CN112279838B and CN114890930A |
Why This Matters
Only the (R,E)-hydrochloride ensures the correct three-dimensional presentation of the pyrrolidine ring in the final drug, directly impacting manufacturing consistency and regulatory acceptance.
- [1] CN112279838B – Preparation method of pyrroltinib. Google Patents, 2020. Exclusive use of (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid as the chiral building block. View Source
